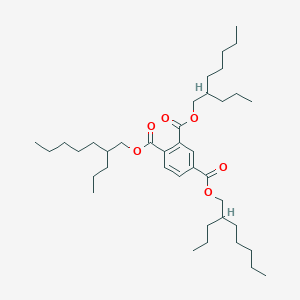![molecular formula C19H20N2O3 B14255526 4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol CAS No. 354999-47-6](/img/structure/B14255526.png)
4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol is an organic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
The synthesis of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethyl-2,3-dihydro-1H-indole and 4-nitrophenol.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of photochromic materials and optical data storage devices.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol can be compared with other similar compounds, such as:
1,3,3-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: This compound also exhibits photochromic properties and is used in optical applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules.
These comparisons highlight the unique properties and applications of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol in scientific research and industry.
Eigenschaften
CAS-Nummer |
354999-47-6 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-nitro-2-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)15-6-4-5-7-16(15)20(3)18(19)11-8-13-12-14(21(23)24)9-10-17(13)22/h4-12,18,22H,1-3H3 |
InChI-Schlüssel |
BMNXHHQOSYBSNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
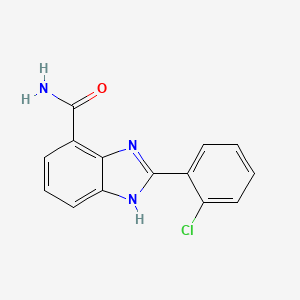
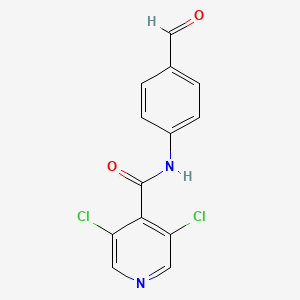
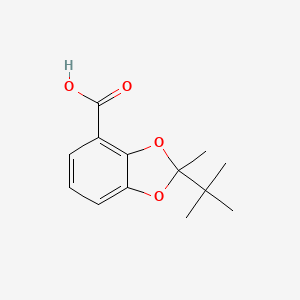
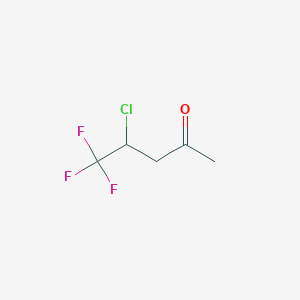
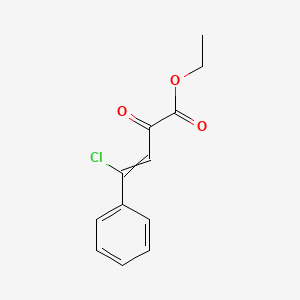
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

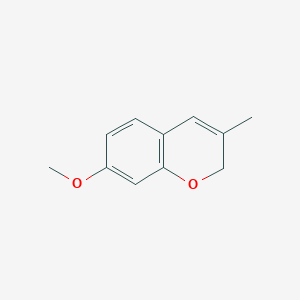
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
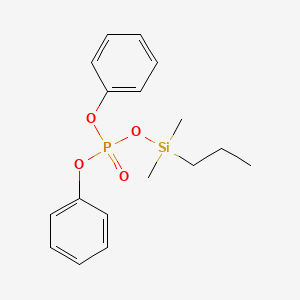
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
